molecular formula C12H13N3O3 B594976 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 10185-66-7

5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B594976
CAS RN: 10185-66-7
M. Wt: 247.254
InChI Key: SQJSMRSHJOWWNR-UHFFFAOYSA-N
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Description

5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has a variety of applications in scientific research, including biomedical research, drug discovery, and industrial processes. It is a nitroaromatic compound with a molecular weight of 213.2 g/mol and a melting point of 130-132 °C. This compound is soluble in many organic solvents, such as ethyl acetate, acetone, and methanol. It is also soluble in water, but has low solubility in it.

Scientific Research Applications

  • Antitumor Activity : Maftei et al. (2013) synthesized natural product analogs bearing the 1,2,4-oxadiazole ring and tested them for antitumor activity. They found that these compounds exhibited potent antitumor effects against a panel of 11 cell lines in vitro (Maftei et al., 2013).

  • Antibacterial Activity : A study by Aziz‐ur‐Rehman et al. (2013) on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol showed significant antibacterial activity against various bacteria (Aziz‐ur‐Rehman et al., 2013).

  • Synthesis of Amines for Polymerization : Tarasenko et al. (2017) developed a synthesis procedure for (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines by reducing the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles, creating promising monomers for oxidative and radical polymerizations (Tarasenko et al., 2017).

  • Corrosion Inhibition : Kalia et al. (2020) synthesized oxadiazole derivatives and tested them as corrosion inhibitors for mild steel, demonstrating significant efficiency in preventing steel corrosion (Kalia et al., 2020).

  • Antifungal Activity : Jafari et al. (2017) prepared 1,3,4-oxadiazole derivatives and screened them for antifungal activities, finding notable efficacy against various fungi (Jafari et al., 2017).

  • Treatment of Parkinson's Disease : Kiss et al. (2010) explored nitrocatechol-substituted heterocycles, including 1,2,4-oxadiazole derivatives, as inhibitors of catechol-O-methyltransferase (COMT) for Parkinson's disease treatment (Kiss et al., 2010).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with oxadiazoles and nitrophenyl compounds depend on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for information on handling, storage, and disposal.


Future Directions

The future directions of research into oxadiazoles and nitrophenyl compounds are likely to continue to focus on their potential uses in drug development, given their broad range of biological activities1.


Please note that this information is general and may not apply specifically to “5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole”. For more specific information, further research or consultation with a chemist or chemical database may be necessary.


properties

IUPAC Name

5-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-3-7-11-13-12(14-18-11)9-5-4-6-10(8-9)15(16)17/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJSMRSHJOWWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674503
Record name 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

CAS RN

10185-66-7
Record name 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10185-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
A Mehri, M Mardanshahi, H Sirous… - Future Medicinal …, 2023 - Future Science
Aim: In this study, novel hybrid structures of pyrimido-indole-oxadiazole were developed as MDM2 inhibitors for restoring the regular function of the p53. Materials & methods: A …
Number of citations: 3 www.future-science.com
G Palazzo, G Corsi - Gazz. Chim. Ital., 1963
Number of citations: 2

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